D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

Catalog No.
S1482190
CAS No.
80951-92-4
M.F
C12H22O10S
M. Wt
358.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

CAS Number

80951-92-4

Product Name

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal

Molecular Formula

C12H22O10S

Molecular Weight

358.36 g/mol

InChI

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1

InChI Key

VMEDEPBFFWJMMG-WELRSGGNSA-N

SMILES

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Synonyms

Glc1S1-b-4Glc; 4-S-β-D-Glucopyranosyl-4-thio-D-glucose;

Canonical SMILES

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Enzyme Studies:

Thiocellobiose serves as a substrate for studying the activity and specificity of various enzymes, particularly those involved in cellulose degradation. These enzymes, known as cellulases, play a crucial role in biomass conversion and biofuel production. By analyzing the breakdown of thiocellobiose by cellulases, researchers can gain insights into their mechanism of action and develop more efficient enzymes for industrial applications [].

Material Science:

The ability of thiocellobiose to self-assemble into ordered structures makes it a potential candidate for the development of novel materials. Researchers are exploring its use in the creation of biocompatible hydrogels for drug delivery and tissue engineering applications. Additionally, thiocellobiose can be modified to introduce specific functionalities, leading to the development of new materials with tailored properties for various purposes [, ].

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio is a thiosugar compound characterized by the presence of a sulfur atom in its structure, specifically at the 4-position of the glucopyranosyl moiety. Its molecular formula is C₁₂H₂₂O₁₀S, and it is part of a class of compounds known as thiosugars, which are derived from carbohydrates where one or more oxygen atoms are replaced by sulfur atoms. This modification can significantly influence the compound's chemical properties and biological activities.

Thiocellobiose acts as a competitive inhibitor of certain β-glucosidases, enzymes that break down β-glycosidic bonds in carbohydrates []. The S-glycosidic bond allows it to bind to the active site of the enzyme, mimicking the natural substrate (cellobiose) but preventing the enzyme from performing its catalytic activity. This property makes thiocellobiose a valuable tool for studying β-glucosidase function and identifying new enzyme inhibitors.

Thiocellobiose can also act as an inducer of cellulase and other enzymes involved in cellulose degradation in some bacteria []. The exact mechanism of this induction is not fully understood but might involve signaling pathways triggered by the recognition of thiocellobiose by the bacterial cells.

The chemical behavior of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio includes hydrolysis reactions similar to those of other glycosides. For instance, it can undergo hydrolysis in an aqueous environment to yield D-glucose and a thio derivative. The general reaction can be represented as follows:

D Glucose 4 S beta D glucopyranosyl 4 thio+H2OD Glucose+Thio derivative\text{D Glucose 4 S beta D glucopyranosyl 4 thio}+H_2O\rightarrow \text{D Glucose}+\text{Thio derivative}

This reaction highlights the potential for thiosugars to participate in various biochemical pathways, particularly in metabolic processes involving carbohydrates .

Thiosugars, including D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio, exhibit notable biological activities. They have been studied for their potential anticancer properties due to their ability to induce oxidative stress in cancer cells. Research indicates that these compounds can cause DNA damage and affect cellular signaling pathways, making them candidates for further investigation in cancer therapy . Additionally, thiosugars may have antibacterial and antiviral properties, although more research is needed to fully understand these effects.

The synthesis of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio typically involves chemical modification of existing glucopyranosides or the use of specific reagents that facilitate the introduction of sulfur into the carbohydrate structure. Common methods include:

  • Nucleophilic Substitution: Utilizing thio reagents in reactions with glucopyranosides to replace oxygen with sulfur.
  • Glycosylation Reactions: Employing activated sugar derivatives and thio alcohols to form glycosidic bonds with sulfur incorporation.
  • Chemical Modification: Starting from D-glucose and applying thiolating agents under controlled conditions to yield the desired thiosugar .

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new anticancer agents.
  • Biotechnology: Its unique properties could be harnessed in enzyme inhibition studies or as a substrate in glycosylation reactions.
  • Agriculture: Potential use as a biopesticide due to its biological activity against pathogens .

Studies on the interactions of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio with biological systems have shown that it can affect enzyme activity and metabolic pathways. For example, it may inhibit certain glycosidases or alter carbohydrate metabolism by mimicking natural substrates. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio shares similarities with several other thiosugars and glucopyranosides. Here are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
D-GlucoseStandard glucose structure without sulfurFundamental carbohydrate involved in energy metabolism
Thio-D-glucoseSimilar structure with sulfur at different positionsPotentially enhanced biological activity
S-Methylthio-D-glucoseContains a methylthio group instead of hydroxylMay exhibit different solubility and reactivity
ThiodisaccharidesComposed of two sugar units linked by a sulfur atomInvestigated for their unique pharmacological properties

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio is unique due to its specific positioning of the sulfur atom and its resultant biological activities that distinguish it from other related compounds .

XLogP3

-4.2

Wikipedia

4-S-Hexopyranosyl-4-thiohexose

Dates

Modify: 2024-04-14

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